N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethyl sulfamoyl group to a substituted phenylacetamide core.
Properties
IUPAC Name |
N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-13-19(23-16(2)25)7-9-21(15)28(26,27)22-11-10-17-6-8-20-18(14-17)5-4-12-24(20)3/h6-9,13-14,22H,4-5,10-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQGHTMSOHIHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, protein synthesis, and metabolic pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.
Biological Activity
N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:
- Chemical Formula : C₁₉H₂₄N₄O₂S
- Molecular Weight : 372.48 g/mol
The compound's structure includes a sulfamoyl group, which is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Exhibited an IC₅₀ of approximately 14.7 μM.
- HepG2 (Liver Cancer) : Showed a lower IC₅₀ of around 0.9 μM, indicating potent activity against hepatocellular carcinoma.
- HCT116 (Colon Cancer) : Demonstrated significant cytotoxic effects, particularly in apoptosis induction pathways.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly in the G2/M phase.
- Inhibition of Anti-apoptotic Proteins : The compound has been shown to downregulate proteins such as Bcl-2, enhancing the susceptibility of cancer cells to apoptosis.
Comparative Activity Table
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14.7 | Apoptosis induction |
| HepG2 | 0.9 | Caspase activation and cycle arrest |
| HCT116 | Varies | Inhibition of anti-apoptotic proteins |
Study 1: Cytotoxicity Profile
In a study examining the cytotoxic effects of various derivatives of tetrahydroquinoline compounds, this compound was identified as one of the most effective agents against HepG2 cells. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with target proteins involved in apoptosis.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Key Differences: The tetrahydroquinoline moiety in the target compound is replaced with a 2-oxotetrahydrofuran ring. The sulfamoyl linker in the target compound includes an ethyl group, whereas this analog lacks an alkyl spacer.
- Synthesis: Both compounds use acetylsulfanilyl chloride as a starting material, but the target compound’s synthesis likely involves coupling with a tetrahydroquinoline derivative instead of a tetrahydrofuran intermediate.
- Properties: The oxotetrahydrofuran analog has a lower molecular weight (299.34 g/mol vs. estimated ~450 g/mol for the target compound). The tetrahydroquinoline group may enhance lipophilicity and binding affinity to hydrophobic targets compared to the lactone ring in the analog .
Structural Analog: N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ()
- Key Differences: The target compound’s tetrahydroquinoline is a partially saturated bicyclic system, contrasting with the fully aromatic quinoxaline core in these derivatives. The sulfamoyl linkage in the target compound is absent in these analogs, which instead feature thioether or heterocyclic substituents.
- Synthesis : Both involve acetanilide precursors, but the target compound’s synthesis requires sulfamoylation, whereas these analogs utilize nucleophilic substitution with thiouracil or benzimidazole derivatives.
- Biological Implications: The quinoxaline derivatives exhibit higher yields (e.g., 90.2% for 4a) and are designed for cytotoxic or antimicrobial activity, while the target compound’s tetrahydroquinoline group may confer CNS activity due to structural resemblance to neuroactive alkaloids .
Structural Analog: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Differences: The target compound lacks the nitro and methylsulfonyl groups but includes a methyl-substituted tetrahydroquinoline. Both share an acetamide backbone, but the sulfamoyl group in the target compound is directly linked to the phenyl ring.
- Structural Insights: The nitro group in the analog introduces strong electron-withdrawing effects, altering electronic properties compared to the electron-donating methyl groups in the target compound. Both compounds exhibit intermolecular hydrogen bonding, but the target’s tetrahydroquinoline may enable π-π stacking interactions absent in the nitro-substituted analog .
Data Table: Comparative Overview
Research Findings
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the tetrahydroquinoline core, contrasting with simpler analogs like ’s oxotetrahydrofuran derivative.
- Structure-Activity Relationships: The tetrahydroquinoline moiety may enhance blood-brain barrier permeability compared to ’s quinoxaline derivatives. The ethyl sulfamoyl linker could improve solubility relative to ’s nitro-substituted analog.
- Biological Potential: While direct data are lacking, analogs with sulfamoyl groups (e.g., ) are associated with antimicrobial activity, suggesting the target compound may share similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
